molecular formula C15H12O5 B190386 Dihydrogenistein CAS No. 21554-71-2

Dihydrogenistein

Cat. No.: B190386
CAS No.: 21554-71-2
M. Wt: 272.25 g/mol
InChI Key: UQGVUYNHDKMLSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biochemical Analysis

Biochemical Properties

Dihydrogenistein interacts with various enzymes, proteins, and other biomolecules. It is produced through the reduction of genistein by gut bacteria . This process involves the enzyme isoflavone synthase, which catalyzes the conversion of naringenin to 2-hydroxy-2,3-dihydrogenistein .

Cellular Effects

This compound has been shown to have effects on various types of cells. For instance, it has been found to increase cell growth in a dose-dependent manner in MCF-7 cells, a type of human breast cancer cell . It did not inhibit cell growth at higher concentrations in either estrogen receptor-positive or estrogen receptor-negative human breast cancer cells .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It is believed to be transported by passive diffusion according to the pH-partition hypothesis . It is also suggested that this compound is more permeable than its parent isoflavones, making it difficult to transport by the efflux effect .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been observed. For instance, it has been found that the bioconversion rate of daidzein and genistein by a strain of bacterium was 60.3% and 74.1%, respectively . This suggests that this compound may have long-term effects on cellular function.

Metabolic Pathways

This compound is involved in the metabolic pathways of isoflavones. It is produced through the reduction of genistein by gut bacteria, a process that involves the enzyme isoflavone synthase .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is believed to be transported by passive diffusion according to the pH-partition hypothesis . It is also suggested that this compound is more permeable than its parent isoflavones, making it difficult to transport by the efflux effect .

Chemical Reactions Analysis

Types of Reactions

Dihydrogenistein undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Dihydrogenistein exerts its effects through several molecular targets and pathways:

Properties

IUPAC Name

5,7-dihydroxy-3-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O5/c16-9-3-1-8(2-4-9)11-7-20-13-6-10(17)5-12(18)14(13)15(11)19/h1-6,11,16-18H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQGVUYNHDKMLSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)C2=C(C=C(C=C2O1)O)O)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80904153
Record name Dihydrogenistein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80904153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Dihydrogenistein
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005897
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

21554-71-2
Record name Dihydrogenistein
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21554-71-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dihydrogenistein
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021554712
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dihydrogenistein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80904153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIHYDROGENISTEIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5G1514R22R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Dihydrogenistein
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005897
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

Hydrogenation of daidzein and genistein using palladium on calcium carbonate as a catalyst gives dihydrodaidzein and dihydrogenistein in good yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

Compound 22 was prepared following the general procedure described by Wähälä K. and Hase T. A., Heterocycles 28:183-86 (1989), herein incorporated by reference in its entirety. To a 50 mL round bottom flask was added genistein (270 mg, 1 mmol) and ammonium formate (1.08 g, 4 mmol). The flask was purged with N2, followed by addition of methanol (20 mL) and 10% Pd/C (255 mg). Upon consumption of the starting material (measured by reverse phase HPLC), the reaction mixture was passed through a pad of silica gel with EtOAc/Hex as the eluent. The solvent was concentrated in vacuo to afford crude 22. Purified by recrystallization from CHCl3/MeOH to afford 22 (144 mg, 53%) as brown crystals. Analytical data for isoflavanone 22: 1H NMR (500 MHz, DMSO) δ 12.19 (s, 1H), 10.84 (br s, 1H), 9.42 (br s, 1H), 7.08 (d, J=8.5 Hz, 2H), 6.73 (d, J=8.5 Hz, 2H), 5.91-5.90 (s, 2H), 4.53 (d, J=6.5 Hz, 2H), 4.00 (t, J=6.5 Hz, 1H); 13C NMR (125 MHz, DMSO) δ 197.6, 167.4, 164.6, 163.6, 157.4, 130.4, 126.3, 116.0, 102.5, 96.9, 95.5, 49.9; LCMS: Mass calculated for C15H12O5, [M+H]+, 273. Found 273.
[Compound]
Name
Heterocycles
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
270 mg
Type
reactant
Reaction Step Two
Quantity
1.08 g
Type
reactant
Reaction Step Two
Name
Yield
53%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dihydrogenistein
Reactant of Route 2
Dihydrogenistein
Reactant of Route 3
Dihydrogenistein
Reactant of Route 4
Dihydrogenistein
Reactant of Route 5
Dihydrogenistein
Reactant of Route 6
Dihydrogenistein
Customer
Q & A

Q1: What is Dihydrogenistein and where does it come from?

A: this compound is a metabolite of genistein, a prominent isoflavone found in soy products. It is primarily produced through the action of intestinal bacteria on genistein after consumption. [, , , , , ]

Q2: How is this compound produced in the human body?

A: Following the consumption of soy products containing genistein, intestinal bacteria transform genistein into this compound through a reduction reaction. This process is part of the broader metabolism of isoflavones by the gut microbiota. [, , , , ]

Q3: Do all individuals produce this compound after consuming soy products?

A: No, there is significant interindividual variability in the production of this compound and other isoflavone metabolites. This variability is linked to differences in the composition of gut microbiota among individuals. Some individuals may produce higher or lower levels of this compound, while others may produce different metabolites altogether. [, , ]

Q4: How does the structure of this compound compare to genistein?

A: this compound differs from its parent compound, genistein, by the addition of two hydrogen atoms to the C-ring of the isoflavone structure. This change in structure alters its interactions with enzymes and receptors and consequently its biological activity. [, , , ]

Q5: Does the chemical structure of this compound influence its bioactivity?

A: Yes, the structural differences between this compound and other isoflavones like genistein affect their interaction with estrogen receptors and their overall bioactivity. For instance, this compound exhibits a lower binding affinity for estrogen receptors compared to genistein, potentially impacting its estrogenic effects. [, , , ]

Q6: Does this compound exhibit estrogenic activity?

A: this compound, similar to its parent compound genistein, has been shown to interact with estrogen receptors, albeit with a weaker binding affinity compared to genistein or 17β-estradiol. This binding interaction suggests potential estrogenic activity, although its potency might be lower than other estrogenic compounds. [, , ]

Q7: How is this compound absorbed and metabolized in the body?

A: After formation in the gut, this compound, like other isoflavone metabolites, is absorbed into the bloodstream. It is further metabolized primarily in the liver through conjugation reactions, forming glucuronide and sulfate conjugates. These conjugated forms are then excreted in the urine. [, , , ]

Q8: How is this compound typically measured in research studies?

A: The most common method for measuring this compound levels in research is by analyzing urine samples. As this compound is primarily excreted in urine after being metabolized, urine analysis provides a reliable measure of its levels in the body. These analyses typically involve techniques like liquid chromatography coupled with mass spectrometry (LC/MS) or gas chromatography-mass spectrometry (GC-MS) for accurate identification and quantification of this compound and other isoflavone metabolites. [, , , , ]

Q9: What is the current state of research on this compound?

A: While research on this compound and other isoflavone metabolites is ongoing, it is still in its early stages compared to research on their parent compounds. More studies are needed to fully understand its absorption, metabolism, mechanisms of action, and potential benefits and risks. Future research directions include investigating its specific mechanisms of action, exploring its potential use as a therapeutic agent, and determining the optimal dietary intake for maximizing its potential benefits while minimizing any potential risks. [, , , , , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.